

# Erlotinib D6 supplier and purchasing information

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## Compound of Interest

Compound Name: Erlotinib D6

Cat. No.: B1165072

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## Erlotinib D6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **Erlotinib D6**, a deuterated internal standard crucial for the accurate quantification of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. This document outlines supplier information, key technical data, the biochemical context of Erlotinib's mechanism of action, and detailed protocols for its application in mass spectrometry-based assays.

## Erlotinib D6: Supplier and Purchasing Information

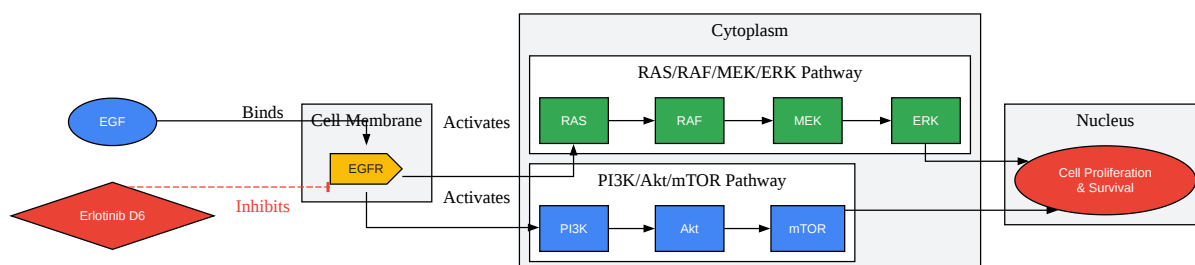
**Erlotinib D6** is available from several reputable suppliers of research chemicals and analytical standards. The choice of supplier may depend on factors such as purity, isotopic enrichment, available formats (e.g., free base or hydrochloride salt), and pricing. Below is a summary of key quantitative data from various suppliers to facilitate comparison.

Supplier/ Brand	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity	Isotopic Enrichment
Cayman Chemical	Erlotinib-d6 (hydrochloride)	1189953- 78-3	C <sub>22</sub> H <sub>17</sub> D <sub>6</sub> N O <sub>4</sub> • HCl	435.9 g/mol	-	≥99% deuterated forms (d <sub>1</sub> - d <sub>6</sub> )[1][2]
Daicel Pharma Standards	Erlotinib- D6	1189953- 78-3	C <sub>22</sub> H <sub>17</sub> D <sub>6</sub> N O <sub>4</sub> (Free Base)	399.48 g/mol	-	-
C <sub>22</sub> H <sub>18</sub> D <sub>6</sub> C IN <sub>3</sub> O <sub>4</sub> (HCl Salt)	435.94 g/mol [3][4] [5][6]					
Targetmol (via CymitQuim ica)	Erlotinib-d6	1034651- 23-4	C <sub>22</sub> H <sub>23</sub> N <sub>3</sub> O 4	399.47 g/mol	98%[7]	-
MedChem Express	Erlotinib-d6	1034651- 23-4	-	-	-	-
LGC Standards	Erlotinib-d6 Hydrochloride	1189953- 78-3	C <sub>22</sub> H <sub>17</sub> D <sub>6</sub> N O <sub>4</sub> • HCl	435.93 g/mol [8]	-	-
MyBioSource	Erlotinib-d6	-	-	-	98%	-
Universal Biologicals	Erlotinib D6	-	-	-	-	-

Note: "-" indicates that the information was not readily available from the searched sources. Researchers should always refer to the supplier's certificate of analysis for the most accurate and lot-specific data.

## Mechanism of Action: The Erlotinib Signaling Pathway

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7][9] EGFR is a key receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of downstream signaling pathways. These pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, are crucial for cell proliferation, survival, and differentiation. In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of these pro-survival pathways. Erlotinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

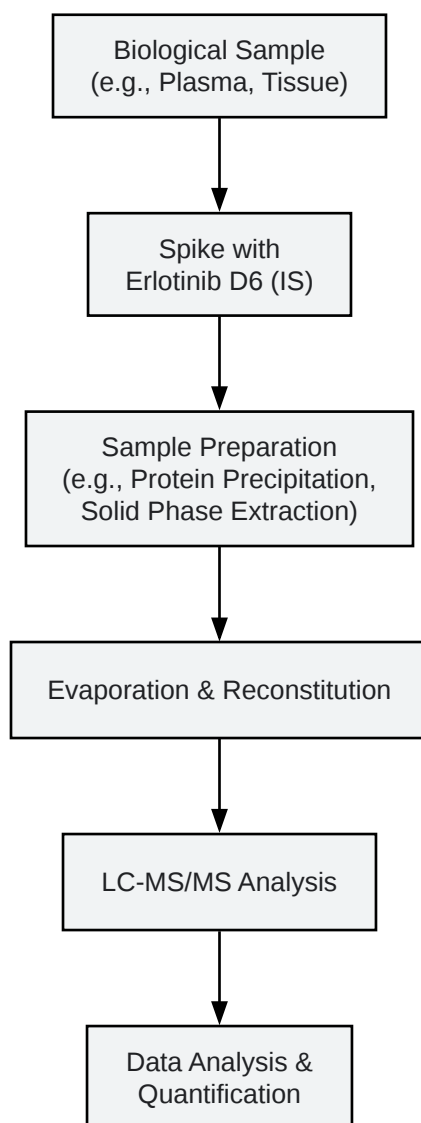


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Caption: **Erlotinib D6** inhibits the EGFR signaling pathway.

## Experimental Workflow for Quantification using Erlotinib D6

**Erlotinib D6** is primarily used as an internal standard (IS) for the quantification of Erlotinib in biological matrices by liquid chromatography-mass spectrometry (LC-MS). The stable isotope-labeled IS co-elutes with the analyte and is chemically identical, allowing for correction of variability during sample preparation and analysis.



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Caption: A typical experimental workflow for using **Erlotinib D6**.

## Detailed Experimental Protocol

The following is a generalized protocol for the quantification of Erlotinib in a biological matrix using **Erlotinib D6** as an internal standard. This protocol should be optimized for specific

matrices and instrumentation.

### 1. Materials and Reagents

- Erlotinib analytical standard
- **Erlotinib D6** internal standard
- LC-MS grade acetonitrile, methanol, and water
- Formic acid or ammonium acetate (mobile phase modifier)
- Biological matrix (e.g., human plasma)
- Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

### 2. Preparation of Stock and Working Solutions

- Erlotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Erlotinib in a suitable solvent (e.g., DMSO or methanol).
- **Erlotinib D6** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Erlotinib D6** in a suitable solvent.
- Working Solutions: Prepare serial dilutions of the Erlotinib stock solution in 50% methanol/water to create calibration standards. Prepare a working solution of **Erlotinib D6** at an appropriate concentration.

### 3. Sample Preparation

- Thaw Samples: Thaw biological samples (e.g., plasma) on ice.
- Spike Internal Standard: To a 100  $\mu$ L aliquot of each sample, calibration standard, and quality control sample, add a fixed amount (e.g., 10  $\mu$ L) of the **Erlotinib D6** working solution.
- Protein Precipitation: Add three volumes of ice-cold protein precipitation solvent (e.g., 300  $\mu$ L of acetonitrile with 0.1% formic acid) to each sample.

- Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

#### 4. LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Ionization: Electrospray ionization (ESI) in positive mode.
- MRM Transitions: Monitor the specific precursor to product ion transitions for both Erlotinib and **Erlotinib D6**.

#### 5. Data Analysis and Quantification

- Integrate the peak areas for both the analyte (Erlotinib) and the internal standard (**Erlotinib D6**).
- Calculate the peak area ratio (analyte/internal standard).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of Erlotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a comprehensive overview for researchers working with **Erlotinib D6**. For the most accurate and reliable results, it is imperative to obtain lot-specific information from the supplier's certificate of analysis and to thoroughly validate the analytical method for its intended purpose.

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## References

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